![molecular formula C15H16FN5O B2523425 2-{[1-(5-氟嘧啶-4-基)氮杂环丁-3-基]甲基}-2H,3H,5H,6H,7H-环戊[c]哒嗪-3-酮 CAS No. 2176200-97-6](/img/structure/B2523425.png)
2-{[1-(5-氟嘧啶-4-基)氮杂环丁-3-基]甲基}-2H,3H,5H,6H,7H-环戊[c]哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves complex chemical processes, as evidenced by the related compounds discussed in the provided papers. In paper , the synthesis of a fluorinated pyridine derivative is described, where a nucleophilic aromatic substitution is used to introduce fluorine-18. This process involves heating in DMSO or microwave activation, which suggests that the synthesis of the compound may also require controlled conditions and specific reagents to achieve the desired fluorination and subsequent ring closure.
Molecular Structure Analysis
The molecular structure of the compound likely features a fluoropyrimidine moiety, as indicated by the presence of 5-fluoropyrimidines in the studies of paper . The structure is expected to be complex, with multiple ring systems, including azetidine and pyridazinone rings. The presence of fluorine can significantly affect the electronic distribution within the molecule, potentially enhancing its binding affinity to biological targets.
Chemical Reactions Analysis
The chemical reactions involving the compound are likely to be influenced by the fluoropyrimidine component. As seen in paper , 5-fluoropyrimidines are specific inhibitors of modification reactions at the 5 position of pyrimidines in nucleic acids. This suggests that the compound may also interact with nucleic acids or enzymes involved in nucleic acid metabolism, potentially leading to inhibition of certain biochemical pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural components, one can infer that the compound may exhibit high affinity for certain biological receptors, as is the case with the nicotinic ligand analog described in paper . The presence of fluorine could also affect the compound's lipophilicity, stability, and its ability to cross biological membranes, which are important factors in drug design and pharmacokinetics.
科学研究应用
抗菌活性
具有类似结构基础的化合物,包括与噻吩环稠合的嘧啶酮和恶嗪酮,已被合成,并显示出有效的抗菌活性。这些衍生物使用各种起始材料制备,并显示出与链霉素和夫西地酸等标准药物相当的抗菌和抗真菌活性。这些化合物中的化学修饰与特定的化学结构密切相关,表明在开发新的抗菌剂方面具有潜在的应用 (Hossan 等人,2012).
抗癌特性
与 2-{[1-(5-氟嘧啶-4-基)氮杂环丁-3-基]甲基}-2H,3H,5H,6H,7H-环戊[c]哒嗪-3-酮 结构类似的化合物的另一个重要应用领域是在癌症研究领域。三唑嘧啶的合成揭示了抑制微管蛋白聚合的独特机制,使其区别于其他癌症治疗药物。这些化合物不与紫杉醇竞争性结合,但抑制长春花生物碱与微管蛋白的结合,为癌症治疗提供了新方法。所描述的机制和合成的化合物突出了开发具有独特靶标的新型抗癌药物的潜力 (张等人,2007).
CNS 活性
已经合成并评估了与指定化学结构相关的化合物作为抗抑郁剂和益智剂的潜力。合成涉及创建异烟酰腙的席夫碱和 2-氮杂环丁酮,一些衍生物表现出显着的抗抑郁和益智活性。这表明对核心结构的修改可以产生对中枢神经系统有益影响的化合物,为在神经病学和精神病学领域开发新的治疗剂开辟了道路 (托马斯等人,2016).
作用机制
Target of Action
Similar compounds have been found to target enzymes likeTYK2 and CDK2 , which play crucial roles in immune responses and cell cycle regulation, respectively.
Pharmacokinetics
A similar compound was reported to have a clearance rate of 114 mL/min/g and a half-life of 1216 minutes in liver microsomal assay studies . These properties can impact the bioavailability of the compound.
Result of Action
For example, a TYK2 inhibitor reduced the production of pro-inflammatory cytokines IL-6 and TNF-α and improved inflammation symptoms . A CDK2 inhibitor significantly inhibited the growth of cell lines .
属性
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c16-12-5-17-9-18-15(12)20-6-10(7-20)8-21-14(22)4-11-2-1-3-13(11)19-21/h4-5,9-10H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCQURNXLYZHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。